N-[(4-methoxyphenyl)methyl]-5-(4-nitrophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide
Description
This compound belongs to the pyrazolo[1,5-a]pyrimidine class, a heterocyclic scaffold known for its pharmacological versatility. Structurally, it features:
- 5-(4-nitrophenyl): A strong electron-withdrawing group influencing electronic distribution and binding interactions.
- 7-(trifluoromethyl): Enhances metabolic stability and lipophilicity due to the CF₃ group’s electronegativity and hydrophobicity .
- N-[(4-methoxyphenyl)methyl] carboxamide: The 4-methoxybenzyl substituent may improve solubility and modulate target affinity via π-π interactions .
Properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-5-(4-nitrophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16F3N5O4/c1-34-16-8-2-13(3-9-16)12-26-21(31)18-11-20-27-17(10-19(22(23,24)25)29(20)28-18)14-4-6-15(7-5-14)30(32)33/h2-11H,12H2,1H3,(H,26,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEVRHKJWRXNDCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C2=NN3C(=CC(=NC3=C2)C4=CC=C(C=C4)[N+](=O)[O-])C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16F3N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10362227 | |
| Record name | N-[(4-Methoxyphenyl)methyl]-5-(4-nitrophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10362227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
471.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5841-69-0 | |
| Record name | N-[(4-Methoxyphenyl)methyl]-5-(4-nitrophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10362227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-methoxyphenyl)methyl]-5-(4-nitrophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxybenzylamine with 4-nitrobenzaldehyde to form an intermediate Schiff base. This intermediate undergoes cyclization with 5-amino-3-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid under acidic conditions to yield the desired pyrazolo[1,5-a]pyrimidine core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography. The choice of solvents, temperature, and reaction time are critical parameters that need to be carefully controlled to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
N-[(4-methoxyphenyl)methyl]-5-(4-nitrophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).
Major Products Formed
Oxidation: Formation of N-[(4-hydroxyphenyl)methyl]-5-(4-nitrophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide.
Reduction: Formation of N-[(4-methoxyphenyl)methyl]-5-(4-aminophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(4-methoxyphenyl)methyl]-5-(4-nitrophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. It can also modulate signaling pathways involved in inflammation, cell proliferation, and apoptosis. The presence of functional groups such as nitro and trifluoromethyl enhances its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Key Structural and Physicochemical Comparisons
Key Observations:
Core Heterocycle :
- The pyrazolo[1,5-a]pyrimidine core in the target compound is distinct from triazolo[1,5-a]pyrimidine (e.g., 5j in Table 1), which may alter binding kinetics due to differences in hydrogen-bonding capacity and steric bulk .
R5 Substituent :
- The 4-nitrophenyl group in the target compound confers stronger electron-withdrawing effects compared to 4-methoxyphenyl (–10) or 3,4,5-trimethoxyphenyl (). This could enhance reactivity in electrophilic substitution or reduce metabolic degradation .
R7 Substituent :
- The trifluoromethyl group at R7 is conserved in multiple analogs (Table 1). Its presence improves lipophilicity and resistance to oxidative metabolism compared to methyl or ethyl groups (e.g., ) .
Carboxamide Substituent :
- The 4-methoxybenzyl group in the target compound may enhance solubility relative to N-aryl analogs (e.g., 5j, N-(4-nitrophenyl)) due to the methoxy group’s polarity. However, it is less lipophilic than N-(tetrahydrofuran-2-ylmethyl) () .
Functional Implications
- Bioactivity Potential: While direct data is unavailable, analogs with nitro groups (e.g., 5j in ) show cytotoxic or herbicidal activity, suggesting the target compound may share similar applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
